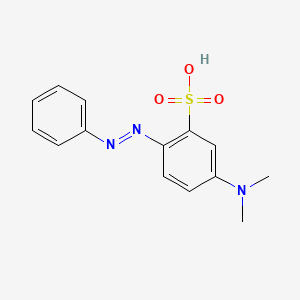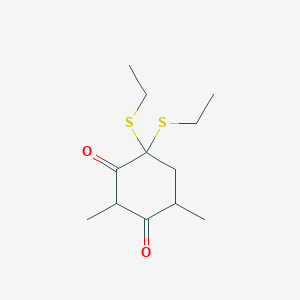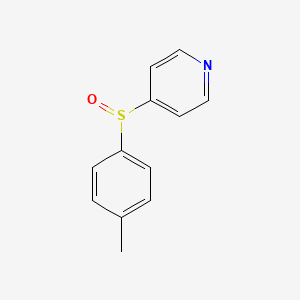
4-(4-Methylbenzene-1-sulfinyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Methylbenzene-1-sulfinyl)pyridine is an organic compound that features a pyridine ring substituted with a 4-methylbenzene-1-sulfinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylbenzene-1-sulfinyl)pyridine typically involves the reaction of 4-methylbenzenesulfinyl chloride with pyridine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Methylbenzene-1-sulfinyl)pyridine undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfonyl group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions often conducted in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: 4-(4-Methylbenzene-1-sulfonyl)pyridine.
Reduction: 4-(4-Methylbenzene-1-sulfanyl)pyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(4-Methylbenzene-1-sulfinyl)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and reactivity.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-(4-Methylbenzene-1-sulfinyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfinyl group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The pyridine ring can engage in π-π stacking interactions and hydrogen bonding, further contributing to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Methylbenzene-1-sulfonyl)pyridine: Similar structure but with a sulfonyl group instead of a sulfinyl group.
4-(4-Methylbenzene-1-sulfanyl)pyridine: Similar structure but with a sulfanyl group instead of a sulfinyl group.
4-(4-Methylbenzene-1-sulfinyl)quinoline: Similar structure but with a quinoline ring instead of a pyridine ring.
Uniqueness
4-(4-Methylbenzene-1-sulfinyl)pyridine is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and potential biological activity. The combination of the pyridine ring and the sulfinyl group makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
113512-73-5 |
|---|---|
Fórmula molecular |
C12H11NOS |
Peso molecular |
217.29 g/mol |
Nombre IUPAC |
4-(4-methylphenyl)sulfinylpyridine |
InChI |
InChI=1S/C12H11NOS/c1-10-2-4-11(5-3-10)15(14)12-6-8-13-9-7-12/h2-9H,1H3 |
Clave InChI |
UYOZIYNYDTWOGE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)C2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


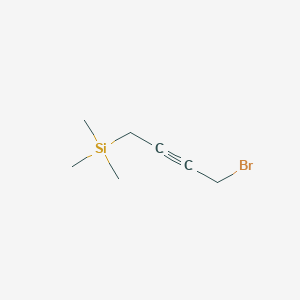
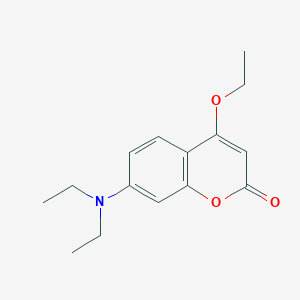
![4'-Octanoyl[1,1'-biphenyl]-4-yl acetate](/img/structure/B14305372.png)
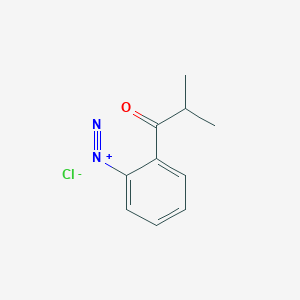
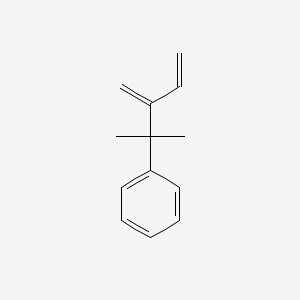
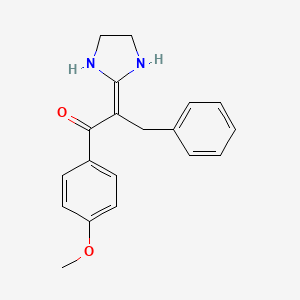
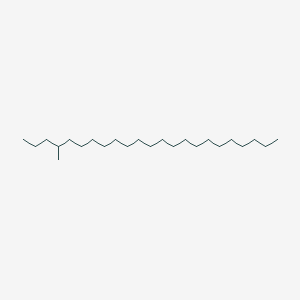
![Ethyl 3-[(4-methylbenzene-1-sulfinyl)oxy]prop-2-enoate](/img/structure/B14305407.png)
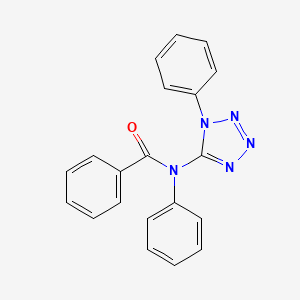
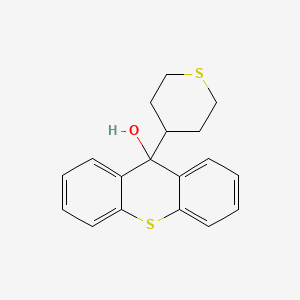

![2-Bromo-7,7,10-trimethyl-5-oxo-6,7,8,10-tetrahydro-5h-benzo[b]pyrido[4,3,2-de][1,8]phenanthrolin-7-ium](/img/structure/B14305427.png)
